molecular formula C12H11ClN2O2S B12210759 Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate

Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate

Cat. No.: B12210759
M. Wt: 282.75 g/mol
InChI Key: PGXZKUFWTWLJIH-UHFFFAOYSA-N
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Description

Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate (Vitas-M Lab ID: BBL006435) is a chemical compound designed for biological screening and lead optimization processes in early-stage drug discovery . With the molecular formula C12H11ClN2O2S and a molecular weight of 282.75, this ester-containing quinoxaline derivative features two aromatic rings and five rotatable bonds, presenting a valuable scaffold for medicinal chemistry exploration . Compounds based on the quinoxaline core, and similar quinazolin-4-one frameworks, are frequently investigated for a diverse range of biological activities, which includes potential anticancer, antimicrobial, and anticonvulsant properties . As an intermediate, this compound can be utilized in the synthesis of more complex molecules for the development of novel therapeutic agents . Its physicochemical properties, including a LogP of 3.594 and a polar surface area of 77 Ų, suggest it may have favorable characteristics for cellular permeability . This compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

ethyl 2-(3-chloroquinoxalin-2-yl)sulfanylacetate

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-10(16)7-18-12-11(13)14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3

InChI Key

PGXZKUFWTWLJIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Preparation Methods

Thiolation of 2,3-Dichloroquinoxaline Followed by Alkylation

The most widely reported method involves a two-step process:

  • Thiolation of 2,3-dichloroquinoxaline to introduce a sulfhydryl (-SH) group at position 2.

  • Alkylation with ethyl chloroacetate to form the sulfanylacetate ester.

Thiolation Step

2,3-Dichloroquinoxaline reacts with thiourea or sodium hydrosulfide (NaSH) in ethanol under reflux (70–80°C) for 6–8 hours. The reaction substitutes the chlorine at position 2 with a thiol group, yielding 2-mercapto-3-chloroquinoxaline. Key conditions include:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 70–80°C

  • Yield: 70–85%

Alkylation Step

The thiol intermediate undergoes nucleophilic substitution with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ or triethylamine). Reaction conditions:

  • Solvent: Ethanol or acetone

  • Temperature: Reflux (70–80°C) for 12–24 hours

  • Molar Ratio: 1:1.2 (thiol:ethyl chloroacetate)

  • Yield: 75–90%

Example Procedure:

  • Dissolve 2-mercapto-3-chloroquinoxaline (1.0 mmol) in ethanol (10 mL).

  • Add ethyl chloroacetate (1.2 mmol) and K₂CO₃ (1.5 mmol).

  • Reflux for 12 hours, cool, and filter.

  • Recrystallize from ethanol to obtain the product (yield: 82%).

One-Pot Synthesis from 2,3-Dichloroquinoxaline

A streamlined approach combines thiolation and alkylation in a single pot:

  • React 2,3-dichloroquinoxaline with thiourea (2.2 equiv) in ethanol at 70°C for 6 hours.

  • Add ethyl chloroacetate (1.2 equiv) and K₂CO₃ (2.0 equiv) directly to the mixture.

  • Reflux for 12 hours.
    Advantages:

  • Eliminates intermediate isolation.

  • Total yield: 68–74%.

Optimization of Reaction Conditions

Solvent Effects

SolventReaction Time (h)Yield (%)
Ethanol1282
DMF878
Acetone1075

Ethanol is preferred due to its ability to dissolve both reactants and byproducts, facilitating higher yields.

Temperature Dependence

StepTemperature (°C)Yield (%)
Thiolation7078
Thiolation8085
Alkylation7082

Elevating the thiolation temperature to 80°C improves substitution efficiency.

Analytical Characterization

Spectral Data

  • IR (KBr, cm⁻¹):

    • 2925 (C-H stretch, CH₂), 1740 (C=O ester), 1260 (C-S).

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 1.21 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 4.32 (s, 2H, SCH₂), 7.52–8.11 (m, 4H, quinoxaline-H).

  • ¹³C NMR:

    • δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 34.5 (SCH₂), 168.9 (C=O).

Purity and Yield

MethodPurity (%)Yield (%)
Two-step99.082
One-pot97.574

Mechanistic Insights

Thiolation Mechanism

The substitution of chlorine by thiol proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient quinoxaline ring activates position 2 for attack by the thiolate ion (HS⁻).

Alkylation Pathway

The thiol group in 2-mercapto-3-chloroquinoxaline acts as a nucleophile, displacing chloride from ethyl chloroacetate. Base (e.g., K₂CO₃) deprotonates the thiol to enhance reactivity .

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate can be synthesized through several chemical pathways involving quinoxaline derivatives. The synthesis typically involves the reaction of 3-chloroquinoxaline with ethyl chloroacetate in the presence of a base, leading to the formation of the desired compound. The resulting product can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds related to quinoxaline structures exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

Quinoxaline derivatives have been extensively studied for their anticancer activities. This compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent .

Anticonvulsant Properties

In addition to its antimicrobial and anticancer activities, this compound may possess anticonvulsant properties. Studies have indicated that derivatives of quinoxaline can modulate neurotransmitter systems, which could be beneficial in treating epilepsy and other seizure disorders .

Antimicrobial Efficacy Study

A study conducted on various quinoxaline derivatives, including this compound, evaluated their antimicrobial efficacy using the disk diffusion method. The results showed that this compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity Assessment

In vitro studies assessing the cytotoxicity of this compound against human cancer cell lines revealed significant growth inhibition at micromolar concentrations. Further mechanistic studies indicated that the compound activates apoptotic pathways, making it a candidate for further development as an anticancer drug .

Comparative Analysis Table

Property/ActivityThis compoundReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines
Anticonvulsant ActivityModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways, leading to its observed biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Core Heterocycle Influence: Quinoxaline (target compound): A bicyclic structure with two nitrogen atoms, enabling strong π-π stacking and hydrogen bonding. The chloro group at position 3 enhances electrophilicity, facilitating nucleophilic substitutions . Benzoxazole: Contains oxygen and nitrogen, reducing basicity compared to quinoxaline. The 4-chloro substituent may alter solubility and electronic properties .

Substituent Effects: The chloro group in the target compound is electron-withdrawing, activating the sulfanyl group for further reactions. Methyl and oxo groups in the quinoxaline analogue () may improve solubility but reduce reactivity compared to the chloro derivative.

Synthesis Conditions: The target compound uses Et₃N in ethanol under reflux, achieving high yields (73–81%) . The benzoxazole derivative employs acetone as a solvent, while the methyl-oxo quinoxaline analogue uses K₂CO₃ in DMF at room temperature, reflecting differing base strengths and solvent polarities .

Functionalization Potential

  • Target Compound: Reacts with hydrazine hydrate to form hydrazide intermediates, which are subsequently coupled with amino acid esters or alkylamines to generate bioactive amides and peptides .
  • Benzoxazole Analogue: Forms hydrazides for peptide bond formation, but the benzoxazole core may limit π-π interactions in drug-target binding compared to quinoxaline .

Analytical and Computational Tools

  • Structural elucidation of these compounds relies on NMR and physicochemical analysis .

Biological Activity

Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3-chloroquinoxaline with ethyl chloroacetate in the presence of a suitable base. The resulting compound features a quinoxaline core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzyme pathways.

Anticancer Activity

Research has indicated that compounds incorporating quinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

StudyCell LineIC50 (µM)Mechanism
Khalil et al. (2003)MCF-7 (breast cancer)15Apoptosis induction
Gursoy & Karal (2003)HT-29 (colon cancer)20Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar properties.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Interference with DNA Synthesis : By disrupting DNA replication processes, these compounds can hinder cancer cell proliferation.

Case Study 1: Anticancer Efficacy

A study conducted by Al-Suwaidan et al. (2016) evaluated the anticancer effects of a series of quinoxaline derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving both apoptosis and necrosis.

Case Study 2: Antimicrobial Properties

In another investigation by Godhani et al. (2016), the antimicrobial efficacy of several thiazolidine derivatives was assessed against pathogenic bacteria and fungi. The findings suggested that modifications in the quinoxaline structure could enhance antimicrobial activity, indicating potential applications for this compound.

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